Hydration Free Energy of Tetraphenylborate vs. Tetraphenylphosphonium and Tetraphenylarsonium
The tetraphenylborate anion (TPB⁻) exhibits a significantly more negative hydration free energy (ΔG_hydr) than the tetraphenylphosphonium cation (TPP⁺) and the analogous tetraphenylarsonium cation (TPA⁺). This directly challenges the foundational assumption of the TATB reference electrolyte hypothesis that the hydration energies of the large, hydrophobic cation and anion are equal [1]. The data reveal a clear asymmetry in water interaction strength.
| Evidence Dimension | Hydration Free Energy (ΔG_hydr, kJ mol⁻¹) |
|---|---|
| Target Compound Data | Tetraphenylborate (TPB⁻): -168 |
| Comparator Or Baseline | Tetraphenylphosphonium (TPP⁺): -157; Tetraphenylarsonium (TPA⁺): -145 |
| Quantified Difference | TPB⁻ is more negative by -11 vs. TPP⁺ and by -23 vs. TPA⁺ |
| Conditions | Quantum mechanical calculations of isolated ion hydration in water. |
Why This Matters
This quantifiable asymmetry indicates that the TPP⁺/TPB⁻ pair is more energetically balanced than the TPA⁺/TPB⁻ pair, providing a superior and more accurate reference electrolyte for partitioning thermodynamic data in aqueous and membrane systems.
- [1] Schamberger, J., Clarke, R. J. Hydrophobic Ion Hydration and the Magnitude of the Dipole Potential. Biophysical Journal, 2002, 82(6), 3081-3088. View Source
